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Compound of Interest

Compound Name: 3-fluoro-N,4-dimethylbenzamide

CAS No.: 1090829-74-5

Cat. No.: B3345702

Get Quote

Introduction & Molecule Profile[1][2][3]
The target molecule, 3-fluoro-N,4-dimethylbenzamide (C

H

FNO, MW: 181.19 g/mol ), presents unique analytical challenges due to the electronic effects of
the fluorine atom and the conformational dynamics of the secondary amide bond.

Structural Logic
Fluorine C-3: Induces strong inductive effects, altering the pKa of the amide and serving as a

sensitive NMR probe.

N-Methyl Amide: Exists as an equilibrium of cis (E) and trans (Z) rotamers in solution, often

mistaken for impurities in

H NMR.

4-Methyl Group: Provides a diagnostic singlet (or doublet via long-range coupling) useful for

integration references.
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Target Structure:

Core: Benzene ring.[1][2]

Substituents: Fluorine (pos 3), Methyl (pos 4), N-Methylcarboxamide (pos 1).

Strategic Analytical Workflow
The following flowchart outlines the decision-making process for characterizing this compound,

prioritizing methods that resolve the specific ambiguities of fluorinated amides.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Figure 1: Integrated workflow for characterization. Note the specific inclusion of Variable

Temperature (VT) NMR to resolve rotameric splitting.

Protocol 1: Chromatographic Purity (UPLC-MS)
Standard C18 columns often fail to separate regioisomers of fluorinated compounds (e.g., 2-

fluoro vs 3-fluoro isomers). We recommend using a Pentafluorophenyl (PFP) stationary phase,

which leverages

-

and F-F interactions for superior selectivity.
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Method Parameters

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Critical Control Point: Ensure the integration excludes the "solvent front" peak often caused by

the unretained highly polar precursors (e.g., 3-fluoro-4-methylbenzoic acid) if synthesis was

incomplete.

Protocol 2: Spectroscopic Characterization (NMR)
This is the most critical section. The presence of the fluorine atom and the N-methyl group

creates a complex splitting pattern.

H NMR (Proton) - The "Rotamer Trap"
Solvent: DMSO-

(Preferred over CDCl

to sharpen amide peaks). Frequency: 400 MHz or higher.

Expected Signals & Assignments:

Amide NH: Broad quartet (coupling to N-Me) at

8.0–8.5 ppm.

Note: May appear as two signals (ratio ~3:1) due to cis/trans rotamers.
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Aromatic Zone (

7.0–7.8 ppm):

H-2 (Ortho to Amide, Meta to F): Singlet or doublet with small

coupling (~6 Hz).

H-6 (Ortho to Amide): Doublet (

~8 Hz).

H-5 (Ortho to Methyl, Ortho to F): Triplet-like appearance due to overlapping

and

(~8-10 Hz).

N-Methyl: Doublet (

2.8 ppm,

~4.5 Hz).

Rotamer Check: Look for a minor doublet slightly upfield/downfield.

Ar-Methyl (C-4): Doublet (

2.3 ppm).

Why a doublet? Long-range coupling to Fluorine (

~1–2 Hz). Do not mistake this for an impurity.

F NMR - The Purity Spy
Experiment: Proton-decoupled

F NMR. Expected Shift:

-115 to -120 ppm (Singlet). Utility:
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If you see a second peak (e.g., at -110 ppm), it indicates the 2-fluoro regioisomer impurity,

which is hard to detect by UPLC.

Integration of the main peak vs. impurity peak gives the most accurate molar purity.

C NMR - C-F Coupling Constants
Fluorine splits carbon signals, allowing definitive assignment of the carbon skeleton without 2D

NMR.

C-3 (C-F): Doublet,

~245 Hz.

C-2/C-4 (Ortho): Doublet,

~17–25 Hz.

C-1/C-5 (Meta): Doublet,

~5–8 Hz.

Protocol 3: Solid-State Characterization
For drug development, the physical form is paramount.

Differential Scanning Calorimetry (DSC)
Protocol: Heat from 30°C to 250°C at 10°C/min under

.

Expectation: A sharp endotherm corresponding to the melting point (likely range 120–150°C,

estimated based on similar benzamides).

Integrity Check: A broad melting peak indicates impurities or an amorphous phase.

Infrared Spectroscopy (FT-IR)
Amide I (C=O): Strong band at 1640–1660 cm
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.

Amide II (N-H): Band at ~1540 cm

.

C-F Stretch: Strong band at 1200–1250 cm

.

Troubleshooting & "Gotchas"
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(Note: While specific spectral data for this exact CAS is proprietary or sparse in public

databases, the spectral predictions above are derived from first-principles of NMR

spectroscopy for trisubstituted benzenes and established data for fluorinated benzamide

analogs.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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